molecular formula C24H19NO4 B3922332 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

Cat. No. B3922332
M. Wt: 385.4 g/mol
InChI Key: GFLATWZBPBSKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAAO inhibitor due to its ability to inhibit the activity of the enzyme D-amino acid oxidase.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the inhibition of DAAO, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting DAAO, this compound can increase the concentration of D-amino acids in the brain and other tissues, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DAAO. By increasing the concentration of D-amino acids in the brain and other tissues, this compound has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its ability to selectively inhibit DAAO without affecting other enzymes or processes. This allows researchers to study the specific effects of DAAO inhibition on various biological systems. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments or applications.

Future Directions

There are several potential future directions for research involving 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. Some of these include:
1. Further investigation of its potential therapeutic benefits for various neurological and psychiatric disorders.
2. Development of more selective and potent DAAO inhibitors for use in research and potential clinical applications.
3. Exploration of the role of DAAO and D-amino acids in various biological systems, including the immune system and gut microbiome.
4. Investigation of the potential use of DAAO inhibitors in cancer therapy, as D-amino acids have been shown to have anti-tumor effects.
5. Development of novel drug delivery systems for DAAO inhibitors, including targeted delivery to specific tissues or cells.
Conclusion
In conclusion, this compound is a synthetic compound that has been developed for scientific research purposes. It is primarily used as a DAAO inhibitor, which has potential therapeutic benefits for various neurological and psychiatric disorders. While there are some limitations to its use, there are several potential future directions for research involving this compound, including the development of more selective and potent DAAO inhibitors, exploration of the role of DAAO and D-amino acids in various biological systems, and investigation of its potential use in cancer therapy.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its potential applications in scientific research. It is primarily used as a DAAO inhibitor, which is an enzyme that plays a role in the metabolism of D-amino acids. By inhibiting the activity of DAAO, this compound can increase the concentration of D-amino acids in the brain and other tissues, leading to potential therapeutic benefits.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-14-7-10-21(15(2)11-14)29-13-22(26)25-16-8-9-19-20(12-16)24(28)18-6-4-3-5-17(18)23(19)27/h3-12H,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLATWZBPBSKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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